molecular formula C11H10N2O4 B2692602 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2137986-81-1

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B2692602
CAS RN: 2137986-81-1
M. Wt: 234.211
InChI Key: UKNHAGPULAKCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Methoxycarbonyl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 17874-79-2 . It has a molecular weight of 180.14 . The IUPAC name for this compound is 5-(methoxycarbonyl)picolinate .


Molecular Structure Analysis

The InChI code for “5-(Methoxycarbonyl)pyridine-2-carboxylic acid” is 1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11)/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 180.14 . It has a predicted density of 1.361±0.06 g/cm3 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Structure : The synthesis of related compounds involves various chemical transformations highlighting the reactivity of carboxylic acid derivatives and methoxycarbonyl groups. For instance, the study on the synthesis of marine natural products demonstrates the utility of methoxy groups in stereoselective electrochemical oxidation (Sunilkumar et al., 2003). Similarly, pyridinium ylides' reactions with alkyl diazoacetates, leading to complex heterocyclic structures, underscore the versatility of methoxycarbonyl groups in synthesizing densely functionalized molecules (Tomilov et al., 2005).

  • Catalysis and Decarboxylation : Research on decarboxylative coupling reactions, such as the Rh(III)-catalyzed coupling of acrylic acids with unsaturated oxime esters, illustrates the potential for carboxylic acids to serve as activators in synthesizing substituted pyridines, providing a methodological foundation for investigating the reactivity of similar carboxylic acid derivatives (Neely & Rovis, 2014).

  • Rearrangements and Functionalization : Studies on the rearrangement of chlorinated pyrrolidin-2-ones into 5-methoxylated 3-pyrrolin-2-ones reveal strategies for introducing methoxycarbonyl functionalities, which might be relevant for modifying the structure of "5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid" (Ghelfi et al., 2003).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-13-8(10(14)15)4-6-3-7(11(16)17-2)5-12-9(6)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNHAGPULAKCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=CN=C21)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS RN

2137986-81-1
Record name 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.